Methyl 2-iodo-5-methylbenzoate

Descripción

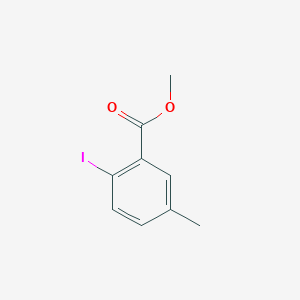

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-iodo-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYMLHOXGMUIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558145 | |

| Record name | Methyl 2-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-52-4 | |

| Record name | Benzoic acid, 2-iodo-5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-iodo-5-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Iodo 5 Methylbenzoate

Acid-Catalyzed Esterification Protocols (e.g., Sulfuric Acid in Methanol)

Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely used protocol for this transformation. youtube.com In a typical procedure, 2-Iodo-5-methylbenzoic acid is dissolved in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid, such as concentrated sulfuric acid, is added as a catalyst. The reaction mixture is then heated to reflux to drive the equilibrium towards the formation of the ester and water. youtube.com The general reaction is as follows:

C₈H₇IO₂ (2-Iodo-5-methylbenzoic acid) + CH₃OH (Methanol) ⇌ C₉H₉IO₂ (Methyl 2-iodo-5-methylbenzoate) + H₂O (Water)

The use of an excess of methanol helps to shift the equilibrium to the right, increasing the yield of the desired ester. The reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine its completion. Upon completion, the excess methanol is removed, and the crude product is worked up by neutralizing the acid catalyst and extracting the ester into an organic solvent.

Acid-Catalyzed Esterification Protocols (e.g., Sulfuric Acid in Methanol)

Optimization of Reaction Conditions and Yields in Scalable Syntheses

For industrial or large-scale synthesis, the optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure safety and efficiency. Key parameters that are often optimized include the choice and amount of catalyst, reaction temperature, and reaction time. While sulfuric acid is a common catalyst, other acids can also be employed. The amount of catalyst is critical; too little may result in a slow reaction, while too much can lead to side reactions and purification challenges.

Temperature plays a significant role in the reaction rate. Higher temperatures generally lead to faster reaction times, but can also promote the formation of impurities. Therefore, an optimal temperature is sought to balance reaction speed and product purity. Reaction time is another factor that is optimized to ensure the reaction proceeds to completion without unnecessary energy consumption or product degradation.

In scalable syntheses, purification methods are also a key consideration. While laboratory-scale reactions might use column chromatography, industrial-scale processes often rely on more economical methods like crystallization or distillation to obtain the final product in high purity. google.com

Table 1: Reactants and Products in the Esterification of 2-Iodo-5-methylbenzoic Acid

| Compound Name | Molecular Formula | Role |

| 2-Iodo-5-methylbenzoic acid | C₈H₇IO₂ | Reactant |

| Methanol | CH₄O | Reactant/Solvent |

| Sulfuric Acid | H₂SO₄ | Catalyst |

| This compound | C₉H₉IO₂ | Product |

| Water | H₂O | By-product |

Investigation of Alternative and Emerging Synthetic Pathways to this compound

Beyond the direct esterification of 2-iodo-5-methylbenzoic acid, other synthetic strategies can be employed to produce this compound. These alternative routes may start from different precursors and involve a different sequence of reactions.

One such alternative involves a multi-step sequence starting from a more readily available compound. For instance, a synthesis could begin with the esterification of a non-iodinated precursor like 2-amino-5-methylbenzoic acid to form methyl 2-amino-5-methylbenzoate. This can be followed by a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by an iodine atom using a reagent like potassium iodide. chemicalbook.comgoogle.com

Another approach could involve the iodination of a pre-formed ester, such as methyl 5-methylbenzoate. This would be an electrophilic aromatic substitution reaction where an iodinating agent is used to introduce the iodine atom at the ortho position to the ester group. The regioselectivity of this reaction would be a critical factor to control.

Emerging synthetic methodologies in organic chemistry, such as those involving transition-metal-catalyzed C-H activation or novel iodinating agents, could also potentially be applied to the synthesis of this compound. acs.orgnih.gov These advanced methods might offer advantages in terms of efficiency, selectivity, and milder reaction conditions. For example, a copper-catalyzed cross-coupling reaction could be a potential, though less direct, route. acs.org

Research into these alternative pathways is often driven by the desire for more efficient, cost-effective, and environmentally friendly synthetic processes.

Table 2: Alternative Synthetic Pathways

| Starting Material | Key Transformation(s) | Intermediate(s) |

| 2-Amino-5-methylbenzoic acid | Esterification, Diazotization, Iodination | Methyl 2-amino-5-methylbenzoate |

| Methyl 5-methylbenzoate | Electrophilic Iodination | - |

Transition Metal Catalyzed Transformations Involving Methyl 2 Iodo 5 Methylbenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in promoting cross-coupling reactions with methyl 2-iodo-5-methylbenzoate. The reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium center, initiating the catalytic cycle.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides. researchgate.net This reaction typically involves a palladium catalyst and a base. researchgate.netorganic-chemistry.org The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.netmdpi.com

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the provided search results, the reaction is widely applicable to a range of aryl halides and boronic acids. mdpi.comnih.govacademie-sciences.fr The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and functional group tolerance. organic-chemistry.orgmdpi.com For instance, catalyst systems like Pd(OAc)2/PCy3 are known to be effective for various aryl triflates, and Pd2(dba)3/P(t-Bu)3 for a range of aryl halides. organic-chemistry.org

The Buchwald-Hartwig amination has become a fundamental method for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle is understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The Buchwald-Hartwig amination is effective for coupling a wide array of both aromatic and aliphatic amines with aryl halides. wikipedia.org Research has demonstrated the successful coupling of primary and secondary amines, including those with significant steric hindrance, with various aryl halides. wikipedia.orgnih.gov While early catalyst systems had limitations, particularly with primary amines, the development of more advanced catalysts has largely overcome these challenges. wikipedia.org

The choice of catalyst and ligand is critical to the success of the Buchwald-Hartwig amination. Different generations of catalyst systems have been developed to expand the reaction's scope and improve its efficiency under milder conditions. wikipedia.org

Catalyst Systems and Ligands in Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene (B28343) | - | A commonly used system for amination reactions. okayama-u.ac.jp |

| Pd2(dba)3 | DPPP | - | - | - | DPPP is a bidentate phosphine (B1218219) ligand used in various Pd-catalyzed reactions. |

| Pd(OAc)2 | PPh3 | NaOtBu | Toluene | 90 | Used in carboamination reactions. umich.edu |

| Pd2(dba)3 | DPEphos | Et3N | DMF | 80 | Employed in aminocarbonylation reactions. nih.gov |

This table summarizes various catalyst systems used in palladium-catalyzed amination and related reactions, highlighting the diversity of applicable conditions.

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has been instrumental in advancing the field. nih.gov Ligands like Xantphos are known to be highly effective, in part due to their large bite angle, which can enhance catalyst stability and activity. researchgate.net The use of pre-catalysts, which are air-stable and highly efficient, has also simplified the practical application of these reactions. For example, second-generation Buchwald precatalysts show improved reactivity with weaker bases. The choice between ligands can influence the rate-limiting step of the reaction; for instance, with the Pd-BrettPhos system, oxidative addition is often rate-limiting, whereas with Pd-RuPhos, it can be reductive elimination. nih.gov

Palladium catalysis also facilitates the formation of carbon-sulfur bonds, a transformation valuable for the synthesis of thioethers. Similar to C-N bond formation, these reactions typically proceed under Buchwald-Hartwig-type conditions. wikipedia.org

A notable application of C-S bond formation is the palladium-catalyzed arylation of glycosyl thiols. In a specific study, this compound was coupled with a peracetylated glycosyl thiol. rsc.org The reaction was carried out using a catalytic system of Pd(OAc)2 (5 mol%) and Xantphos (2.5 mol%) with triethylamine (B128534) (NEt3) as the base in dioxane at 100 °C. rsc.org This particular reaction yielded a mixture of β and α anomers of the thioglycoside product. rsc.org

Palladium-Catalyzed Arylation of a Glycosyl Thiol with this compound rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| This compound | Peracetylated Glycosyl Thiol | Pd(OAc)2 / Xantphos | NEt3 | Dioxane | 100 | 12 | β-anomer | 37 |

| α-anomer | 31 |

This table details the specific conditions and outcomes for the palladium-catalyzed S-arylation of a glycosyl thiol with this compound.

This methodology provides an efficient route to complex thioglycosylated molecules, which can be further transformed into other biologically interesting scaffolds. rsc.org

Palladium-Catalyzed Arylation of Glycosyl Thiols

Intramolecular Annulations and Cyclizations

Intramolecular reactions of functionalized derivatives of this compound represent a powerful approach for the synthesis of fused and polycyclic systems. These reactions leverage the proximity of the reactive C-I bond to another functional group within the same molecule, facilitating ring closure.

Palladium-catalyzed domino reactions are particularly effective for constructing fused heterocyclic systems. A common strategy involves a tandem sequence of a Heck reaction followed by C-H activation. For example, alkene-tethered aryl iodides can undergo a palladium-catalyzed tandem cyclization where an initial intramolecular Heck reaction is followed by a C–H activation and, in some cases, decarboxylation, to assemble various fused isoquinolinediones and related structures. lookchem.com Rhodium catalysis has also been employed for the intramolecular annulation of alkyne-tethered benzamides, leading to polycyclic-fused isoquinolones such as dihydropyrrolo[1,2-b]isoquinolinones. mdpi.com These methods provide a direct route to complex polycyclic frameworks that would otherwise require lengthy, multi-step syntheses. mdpi.com

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. Derivatives of this compound can serve as precursors for substituted indoles. One established method is the palladium-catalyzed amination of arenes with oxime acetates. aablocks.com This reaction allows for the formation of 2,3-disubstituted indoles from an aryl halide and an oxime substrate. aablocks.com Another powerful approach is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in More modern methods include copper-catalyzed cyclizations of 2-ethynylaniline (B1227618) derivatives and palladium-catalyzed cross-coupling reactions of o-nitrobenzyl cyanides with boronic acids. organic-chemistry.org A versatile and scalable synthesis of polysubstituted indoles involves the reaction of N-arylhydroxylamines (which can be generated from the corresponding nitroarenes) with activated alkynes, leading to products like methyl 5-methyl-1H-indole-3-carboxylate. nih.gov

Synthesis of Fused Heterocyclic Systems

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a cornerstone of C-C, C-N, C-O, and C-S bond formation. nih.gov These reactions are particularly useful for coupling aryl halides with a wide range of nucleophiles and are often complementary to palladium-catalyzed methods. This compound is a suitable substrate for these transformations due to the reactivity of the C-I bond with copper catalysts.

Research has demonstrated the utility of copper catalysis in the synthesis of complex molecules. For instance, copper(I) iodide (CuI) has been used to catalyze the microwave-assisted synthesis of fused 1,2,3-triazolo-1,3,6-triazonine derivatives from 5-iodo-1,2,3-triazoyl benzaldehyde (B42025) derivatives and ortho-diaminobenzenes. mdpi.com This highlights the ability of copper to facilitate complex, multi-bond forming transformations under accelerated conditions. mdpi.com Another application involves the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, providing access to difluoromethylated aromatic compounds. amazonaws.com The mechanism of copper-catalyzed reactions often involves an oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to furnish the coupled product. mdpi.com

Emerging Catalytic Systems for C-I Bond Functionalization (e.g., Ir-catalyzed processes for analogous iodoaromatics)

While palladium and copper have dominated the landscape of C-I bond functionalization, emerging catalytic systems based on other transition metals like iridium are opening new avenues for synthesis. Iridium catalysts have shown unique reactivity in C-H bond activation and functionalization, which can be applied to iodoaromatics to achieve novel transformations. researchgate.net

Iridium-catalyzed C-H borylation is a powerful method for converting inert C-H bonds into versatile C-B bonds, which can then be used in subsequent cross-coupling reactions. acs.org This process typically uses an iridium precursor like [Ir(COD)OMe]2 and a bidentate nitrogen or phosphine ligand. The regioselectivity is often governed by steric factors, allowing for the functionalization of less hindered positions on an aromatic ring. acs.org For a substrate like this compound, this could potentially allow for borylation at the C-H bonds of the aromatic ring, providing an orthogonal site for further modification while leaving the C-I bond intact for other coupling reactions.

Furthermore, iridium catalysts are effective for the silylation of aromatic C–H bonds. nih.gov Mechanistic studies suggest that these reactions can proceed through an Ir(III)/Ir(V) catalytic cycle involving C-H bond cleavage and C-Si bond-forming reductive elimination. nih.gov Iridium has also been explored for directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, often at the ortho position. researchgate.net These emerging iridium-catalyzed methods offer powerful tools for the late-stage functionalization of complex molecules and provide complementary strategies to traditional cross-coupling reactions for modifying iodoaromatic compounds. nih.gov

Applications in the Elaboration of Diverse Organic Frameworks

Synthesis of Complex Heterocyclic Systems

Fused Thioglycosyl Benzoxathiepinone Derivatives

A notable application of methyl 2-iodo-5-methylbenzoate is in the synthesis of fused thioglycosyl benzoxathiepinone derivatives. These complex molecules are constructed through a sequential palladium-catalyzed arylation of glycosyl thiols followed by deprotection and lactonization reactions. rsc.org In this process, this compound is coupled with a peracetylated glycosyl thiol. rsc.org This initial step is typically carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of a ligand like Xantphos and a base like triethylamine (B128534). rsc.org The resulting thioglycoside intermediate can then undergo cyclization to form the benzoxathiepinone ring system. rsc.org This diversity-oriented strategy provides access to novel scaffolds with potential biological significance. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| This compound | Peracetylated glycosyl thiol | Pd(OAc)₂, Xantphos, NEt₃ | Fused thioglycosyl benzoxathiepinone | rsc.org |

Fused Thioglycosyl Benzothiazepinone Derivatives

Similar to the synthesis of their benzoxathiepinone counterparts, fused thioglycosyl benzothiazepinone derivatives can also be prepared using this compound. The synthetic strategy involves a palladium-catalyzed coupling of the aryl iodide with a suitable thiosugar partner, followed by a cyclization step to form the benzothiazepinone core. rsc.org This methodology has been shown to have a broad substrate scope, accommodating various aryl iodides and thiosugars, thus enabling the creation of a diverse library of these complex heterocyclic compounds. rsc.org

| Reactant 1 | Thiol Source | Catalyst System | Product Type | Ref. |

| This compound | Glycosyl thiol | Pd(OAc)₂, Xantphos, NEt₃ | Fused thioglycosyl benzothiazepinone | rsc.org |

Pyrrole (B145914) and Indole (B1671886) Scaffold Construction

This compound is also a precursor for constructing pyrrole and indole scaffolds, which are prevalent in many biologically active compounds. For instance, in the synthesis of pyrrole-2-(carboxamidomethyl) benzoic acid derivatives, the initial formylation of methyl pyrrole-2-carboxylate can be a key step. While not directly using this compound in the initial pyrrole formation, its derivatives can be incorporated into more complex indole structures. cardiff.ac.uk The construction of indole scaffolds often involves palladium-catalyzed annulation reactions. organic-chemistry.org For example, N-aryl imines, which can be derived from anilines, can undergo oxidative C-H bond linkage to form indoles. organic-chemistry.org The iodo- and methyl-substituted phenyl ring from this compound can be incorporated into these aniline (B41778) precursors.

| Starting Material Class | Key Reaction Type | Resulting Scaffold | Ref. |

| Anilines (potentially derived from this compound) | Palladium-catalyzed cyclization of N-aryl imines | Indole | organic-chemistry.org |

| 2-Alkynylanilines | Gold-catalyzed heterocyclization | Indole | organic-chemistry.org |

Triazole-Substituted Benzoic Acid Derivatives

The synthesis of triazole-substituted benzoic acid derivatives represents another significant application of this compound. These compounds are often prepared through a copper-catalyzed coupling reaction between the aryl iodide and 1H-1,2,3-triazole. google.com The resulting 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals. google.comgoogle.com The reaction is typically performed in the presence of a copper(I) iodide catalyst and a base such as cesium carbonate or potassium carbonate. google.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| 2-Iodo-5-methylbenzoic acid | 1H-1,2,3-triazole | Copper(I) iodide | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | google.comgoogle.com |

Polycyclic Aryl and Heteroaryl Pyrazinones

This compound has been utilized in the synthesis of substituted polycyclic aryl and heteroaryl pyrazinones. These compounds are of interest as potential inhibitors of serine proteases in the coagulation cascade. google.com The synthesis can involve a palladium-catalyzed cross-coupling reaction, where the iodo group of this compound is displaced. For example, a degassed mixture of the ester can be reacted with a suitable coupling partner in the presence of a palladium catalyst like Pd(dba)₂. google.com

| Precursor | Reaction Type | Target Compound Class | Potential Application | Ref. |

| This compound | Palladium-catalyzed cross-coupling | Polycyclic aryl and heteroaryl pyrazinones | Serine protease inhibitors | google.com |

Benzimidazole-Proline Derivatives as Key Intermediates

In the synthesis of complex pharmaceuticals, this compound can serve as a starting material for key intermediates like benzimidazole-proline derivatives. google.com For instance, 2-iodo-5-methylbenzoic acid, which can be obtained from the hydrolysis of its methyl ester, is a precursor in multi-step synthetic sequences. google.com The benzimidazole (B57391) core is a privileged scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic applications. encyclopedia.pubijrar.org The synthesis of these derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. encyclopedia.pub

| Precursor | Target Intermediate Class | Therapeutic Area of Interest | Ref. |

| 2-Iodo-5-methylbenzoic acid | Benzimidazole-proline derivatives | Orexin receptor antagonists | google.comgoogle.com |

Biphenazine Compound Synthesis

This compound plays a role in the synthesis of biphenazine compounds. google.com For instance, it can be reacted with a substituted biphenyl (B1667301) amine derivative in a palladium-catalyzed cross-coupling reaction. In a specific example, the product of a preceding reaction is treated with 1.2 equivalents of this compound. google.com This reaction is carried out in the presence of a catalytic amount (0.1-0.5 equivalents) of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) and 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), with 1.2 equivalents of anhydrous, finely powdered cesium carbonate (Cs2CO3) in toluene (B28343) at 110°C for 20 hours. google.com This specific reaction yields methyl 2-((3,3′-dimethoxy-4′-((2-(methoxycarbonyl)phenyl)amino)-[1,1′-biphenyl]-4-yl)amino)-5-methylbenzoate. google.com Biphenazine and its derivatives are significant structural motifs found in various biologically active molecules.

Strategies in Modular and Diversity-Oriented Synthesis Using this compound

The utility of this compound extends to modern synthetic strategies that aim to generate large collections of structurally diverse molecules for high-throughput screening and drug discovery. Diversity-oriented synthesis (DOS) is a powerful approach that facilitates the exploration of chemical space by creating libraries of complex and varied compounds. mdpi.com

The iodo-substituent on the aromatic ring of this compound makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, and Sonogashira couplings, allow for the introduction of a vast range of substituents at the 2-position. mdpi.com This modularity is a cornerstone of DOS, enabling the rapid assembly of a library of analogs from a common intermediate. mdpi.com The ability to introduce diverse appendages allows for the systematic modification of the molecular scaffold, which is crucial for establishing structure-activity relationships. mdpi.com

Furthermore, the ester functionality of this compound provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid, which can then be coupled with a variety of amines or alcohols to form amides or other esters, respectively. chemicalbook.com This dual functionality—the reactive iodo group and the modifiable ester group—positions this compound as a powerful tool in the hands of synthetic chemists for generating molecular diversity. mdpi.comnih.gov

Contributions to the Synthesis of Biologically Relevant Scaffolds (e.g., kinase inhibitors, drug analogues)

The strategic importance of this compound is underscored by its application in the synthesis of molecules with significant biological activity, particularly in the realm of kinase inhibitors and other drug analogues. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.net

The development of small molecule kinase inhibitors is a major focus of modern drug discovery. researchgate.net The core structures of many of these inhibitors are often complex heterocyclic or biaryl systems. The versatility of this compound in cross-coupling reactions makes it a key starting material for constructing these intricate scaffolds. For example, its parent acid, 2-iodo-5-methylbenzoic acid, is a crucial intermediate in the synthesis of some novel diabetes medications. google.com

The synthesis of rohitukine (B1679509) analogs, which are potent inhibitors of cyclin-dependent kinases (CDKs), provides an example of the utility of related benzoic acid derivatives in medicinal chemistry. google.com While not directly involving this compound, the synthetic strategies for these complex molecules often rely on the coupling of substituted benzoic acids or their derivatives. The principles of using substituted aromatic building blocks are directly applicable.

Mechanistic and Computational Investigations of Reactions Involving Methyl 2 Iodo 5 Methylbenzoate

Detailed Mechanistic Pathways of Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are fundamental transformations in organic synthesis. For an aryl iodide like Methyl 2-iodo-5-methylbenzoate, these reactions typically proceed via a catalytic cycle involving a palladium catalyst.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The cycle is initiated by the reaction of an active Pd(0) species with the aryl iodide.

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the arylpalladium(II) complex. mdpi.comacs.org This displaces the halide and results in a diorganopalladium(II) intermediate. The presence of a base is often crucial in this step, particularly in Suzuki couplings, to facilitate the formation of a more reactive organoborate species. acs.org

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org For reductive elimination to occur, the diorganopalladium(II) intermediate must adopt a cis configuration. libretexts.orgacs.org If the intermediate is in a trans configuration, a trans-to-cis isomerization must precede the final elimination.

| Step | Description | Key Species Involved with this compound | General Significance |

|---|---|---|---|

| Catalyst Activation | Generation of a coordinatively unsaturated Pd(0) species from a precatalyst. | L₂Pd(0) → L-Pd(0) + L | Creates the active catalyst required to initiate the cycle. nih.gov |

| Oxidative Addition | Insertion of Pd(0) into the Carbon-Iodine bond. | Ar-I + L-Pd(0) → L-Pd(Ar)(I) | Often the rate-determining step in cross-coupling cycles. libretexts.org |

| Transmetalation | Transfer of an organic group from a main-group organometallic reagent to palladium. | L-Pd(Ar)(I) + R-M → L-Pd(Ar)(R) + M-I | Introduces the second coupling partner to the palladium center. mdpi.com |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | L-Pd(Ar)(R) → Ar-R + L-Pd(0) | Product-forming step that closes the catalytic cycle. chemrxiv.org |

The isolation and characterization of intermediates, or their observation through spectroscopic analysis, have provided concrete evidence for the proposed catalytic cycles. libretexts.org The key intermediate is the arylpalladium(II) species formed after oxidative addition. beilstein-journals.org In many systems, this complex is the catalyst's resting state. mit.edu

Transition states are, by nature, fleeting and not directly observable. Their structures and energies are typically investigated using computational methods. For example, in the reductive elimination step, a three-center transition state is proposed for the C-C bond formation. The geometry of the palladium complex is critical; bidentate phosphine (B1218219) ligands with a large "bite angle" can facilitate reductive elimination by forcing the organic partners into a cis-like arrangement. acs.org For the transmetalation step in a Suzuki reaction, a transition state involving a bridging hydroxide (B78521) or alkoxide between the boron and palladium atoms has been proposed based on DFT calculations. nih.gov

Elucidation of Catalytic Cycles and Rate-Determining Steps

Kinetic Isotope Effect (KIE) Studies for Mechanistic Validation

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to probe reaction mechanisms. numberanalytics.comwikipedia.org It is defined as the ratio of the reaction rate of a reactant with a light isotope to the rate of the same reactant with a heavy isotope (e.g., kH/kD or k¹²C/k¹³C). wikipedia.org A significant KIE is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. numberanalytics.com

For reactions involving this compound, KIE studies could provide crucial mechanistic insights:

¹³C KIE: A KIE study using ¹³C labeling at the carbon atom attached to the iodine (C-I) can directly probe the oxidative addition step. Combined experimental and theoretical ¹³C KIEs were used to establish that for the Suzuki-Miyaura reaction of aryl iodides, oxidative addition occurs at a monoligated palladium complex. chemrxiv.org

Deuterium (B1214612) KIE: If a C-H bond were to be involved in the rate-determining step of a reaction (e.g., a C-H activation side reaction), substituting a hydrogen atom on the methyl group or the aromatic ring with deuterium would result in a primary KIE (typically >2). The absence of a significant KIE upon such substitution would rule out C-H cleavage as the RDS. cdnsciencepub.com

Secondary KIE: An inverse secondary KIE (kH/kD < 1) can occur if there is a change in hybridization from sp² to sp³ at the labeled carbon in the transition state, which is often observed in nucleophilic addition steps. nih.gov

| KIE Type | Typical Value | Mechanistic Implication | Reference Example |

|---|---|---|---|

| Primary KIE | kL/kH > 2 | Bond to the isotope is broken/formed in the rate-determining step. | Probing a hydrogen transfer step in an enzyme-catalyzed reaction. numberanalytics.com |

| No significant KIE | kL/kH ≈ 1 | Bond to the isotope is not broken/formed in the rate-determining step. | Absence of a KIE ruled out proton loss as the RDS in a reaction of an oxime ester. cdnsciencepub.com |

| Inverse Secondary KIE | kL/kH < 1 | Indicates a tightening of bonds to the isotopic center in the transition state (e.g., sp² to sp³ change). | Observed in a cobalt-catalyzed nucleophilic addition, indicating the addition was irreversible. nih.gov |

Future Prospects and Research Trajectories

Development of Green and Sustainable Synthetic Protocols for Methyl 2-iodo-5-methylbenzoate Transformations

The development of environmentally benign and sustainable methods for the synthesis and transformation of "this compound" is a growing area of interest. Traditional methods for the iodination of arenes often involve harsh reagents and produce significant waste. google.com Modern approaches focus on minimizing environmental impact by employing greener solvents, catalysts, and reaction conditions.

One promising strategy involves the use of microporous compounds, such as zeolites, as catalysts for the iodination of 2-methylbenzoic acid. wipo.intgoogle.com This method offers several advantages, including the potential for catalyst recycling and reuse, which reduces waste and improves process efficiency. wipo.intgoogle.com Research in this area aims to optimize reaction conditions to achieve high yields and selectivity for the desired 5-iodo isomer, thereby minimizing the formation of byproducts. wipo.int The use of acetic anhydride (B1165640) in conjunction with an oxidizing agent and iodine in the presence of a microporous compound has been shown to be an effective method for producing 5-iodo-2-methylbenzoic acid, the precursor to "this compound". wipo.int

Furthermore, the choice of solvent plays a crucial role in the sustainability of a synthetic process. The use of bio-based and less toxic solvents like Cyrene is being explored as an alternative to traditional solvents such as dimethylformamide (DMF) in cross-coupling reactions involving aryl iodides. rsc.org Studies have shown that Cyrene can be an excellent medium for reactions like the Sonogashira cross-coupling, offering similar or even improved reaction outcomes compared to conventional solvents. rsc.org

Future research will likely focus on the development of catalytic systems that operate under milder conditions, utilize non-toxic and renewable starting materials, and allow for easy separation and recovery of the catalyst and product. The goal is to create a truly green and sustainable lifecycle for "this compound" and its derivatives.

Exploration of Novel Reactivity Patterns for the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in "this compound" is the weakest among the carbon-halogen bonds, making it a highly reactive and versatile functional group in organic synthesis. wikipedia.org This inherent reactivity allows for a wide range of transformations, and ongoing research continues to uncover new and innovative ways to utilize the aryl iodide moiety.

One area of active exploration is the development of novel cross-coupling reactions. While traditional palladium-catalyzed reactions are well-established, researchers are investigating new catalytic systems and reaction conditions to expand the scope and efficiency of these transformations. For instance, palladium-catalyzed C-H iodination of arenes using aryl iodides as mild iodinating reagents represents a novel approach to forming C-I bonds. chinesechemsoc.org This method offers an alternative to traditional iodinating agents and can provide access to complex iodinated arenes. chinesechemsoc.org

Furthermore, the unique reactivity of organoiodine(III) compounds is being harnessed to forge new chemical bonds. chemrxiv.org These hypervalent iodine compounds can act as electrophiles or even as nucleophiles in certain contexts, leading to the development of unprecedented chemical transformations. chemrxiv.orgmanac-inc.co.jp For example, organoiodine(III) compounds have been shown to undergo addition reactions with arynes, enabling the formation of various aryl-aryl and aryl-heteroaryl bonds. chemrxiv.org

The development of new ligands and catalytic systems also plays a crucial role in unlocking novel reactivity. For example, the use of specific phosphine (B1218219) ligands can influence the regioselectivity and stereoselectivity of palladium-catalyzed reactions involving aryl iodides. acs.org

Future research in this area will likely focus on:

Developing new catalytic systems that enable previously inaccessible transformations of the aryl iodide group.

Exploring the use of "this compound" in multicomponent reactions to build molecular complexity in a single step.

Investigating the potential for photo- and electrochemically-induced reactions to drive novel reactivity patterns.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of "this compound" and other aryl halides into automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing the pace of chemical discovery. eui.euacs.orgnih.govresearchgate.net These platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the optimization of chemical reactions and the discovery of new bioactive molecules. eui.euresearchgate.net

HTE platforms are particularly valuable for developing and optimizing cross-coupling reactions involving aryl halides. eui.eu By systematically varying parameters such as ligands, solvents, and bases, researchers can quickly identify the optimal conditions for a given transformation. eui.eu For example, a nickel-catalyzed cyanation platform for aryl halides was developed using HTE to rapidly screen various ligand and solvent combinations. eui.eu Colorimetric and fluorescence-based assays have also been developed to facilitate the high-throughput screening of coupling reactions of aryl halides. acs.orgnih.govacs.org These methods allow for a quick visual assessment of reaction conversion, further streamlining the optimization process. acs.orgnih.gov

Automated synthesis platforms can be used to prepare libraries of compounds derived from "this compound" for biological screening. nih.govnih.gov These systems can perform multi-step synthetic sequences, including reactions like Negishi coupling, followed by automated workup and purification. nih.gov This enables the rapid generation of diverse molecular structures for drug discovery and materials science applications. For instance, an automated procedure for the synthesis of substituted benzoic esters has been reported, highlighting the potential for high-throughput synthesis of derivatives of "this compound". acs.org

The table below illustrates the types of data that can be generated from high-throughput screening experiments for a generic Suzuki coupling reaction involving an aryl iodide.

| Entry | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ligand A | Base 1 | Solvent X | 85 |

| 2 | Ligand B | Base 1 | Solvent X | 92 |

| 3 | Ligand A | Base 2 | Solvent X | 75 |

| 4 | Ligand B | Base 2 | Solvent X | 88 |

| 5 | Ligand A | Base 1 | Solvent Y | 60 |

| 6 | Ligand B | Base 1 | Solvent Y | 78 |

Future prospects in this area include the development of more sophisticated automated platforms with integrated machine learning algorithms for reaction optimization and the expansion of the types of reactions that can be performed in an automated fashion.

Expanded Applications in Medicinal Chemistry and Advanced Materials Science

The unique properties of the aryl iodide group make "this compound" a valuable building block for the synthesis of novel compounds in medicinal chemistry and advanced materials science. ontosight.ai

In medicinal chemistry , the introduction of an iodine atom can significantly impact the biological activity of a molecule. ontosight.ai Aryl iodides are key intermediates in the synthesis of a wide range of therapeutic agents. nih.gov The C-I bond can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. mdpi.com Furthermore, the aryl iodide moiety can be readily converted into other functional groups, allowing for the late-stage functionalization of drug candidates to fine-tune their properties. nih.gov For example, aryl iodides are used in the synthesis of biaryl compounds, which are prevalent in many drug classes. nih.gov The development of radiolabeled compounds, such as those containing fluorine-18, for use in Positron Emission Tomography (PET) imaging often involves the use of aryl iodide precursors. snmjournals.org

In advanced materials science , organoiodine compounds are utilized in the development of new materials with unique optical and electrical properties. ontosight.aiontosight.ai The reactivity of the C-I bond allows for the incorporation of "this compound" into polymers and other macromolecules. nih.gov For instance, iodonium (B1229267) compounds, which can be derived from aryl iodides, are used as photoinitiators in polymerization processes. ontosight.ai The resulting materials can have applications in coatings, photoresists, and composites. ontosight.ai Additionally, the ability to selectively adsorb and release organoiodine compounds using specifically designed polymers opens up possibilities for applications in separation science and environmental remediation. nih.gov

The following table summarizes some potential applications of "this compound" derivatives.

| Field | Application | Key Feature of Aryl Iodide |

|---|---|---|

| Medicinal Chemistry | Drug Discovery Intermediate | Versatile handle for cross-coupling reactions |

| Medicinal Chemistry | PET Imaging Agent Precursor | Facilitates radiolabeling |

| Medicinal Chemistry | Halogen Bonding Donor | Enhances protein-ligand interactions |

| Advanced Materials | Polymer Synthesis | Reactive site for polymerization |

| Advanced Materials | Photoinitiator Precursor | Formation of reactive species upon irradiation |

Future research will likely focus on the design and synthesis of novel "this compound" derivatives with tailored properties for specific applications in these fields. This includes the development of new drugs with improved efficacy and the creation of advanced materials with enhanced performance characteristics.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 2-iodo-5-methylbenzoate, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via iodination of a methyl-substituted benzoate precursor. A common approach involves electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Key steps include:

- Reagent selection : Use anhydrous conditions to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

- Characterization : Validate purity via HPLC (>95% by area) and confirm structure using (e.g., aromatic proton splitting patterns) and IR (C=O stretch at ~1700 cm) .

Q. How should researchers characterize this compound to ensure structural fidelity?

Methodological Answer: A multi-technique approach is critical:

- Spectral analysis :

- : Identify methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ ~7.0–8.0 ppm, coupling patterns for substitution).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 290.9402 (CHIO).

- Elemental analysis : Match calculated vs. observed C/H/I/O percentages.

- Melting point : Compare with literature values to detect impurities .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release.

- Spill management : Neutralize with sodium thiosulfate to reduce iodine hazards.

- Waste disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic sites : Identify regions of high electron density for Suzuki-Miyaura coupling.

- Transition states : Predict activation barriers for iodobenzene derivatives in palladium-catalyzed reactions.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Replicate experiments : Confirm reproducibility under identical conditions.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Statistical validation : Apply Grubbs’ test to identify outliers in melting point or values .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) para to iodine to enhance reactivity.

- Catalytic systems : Screen Pd/ligand combinations (e.g., XPhos) for C–I bond activation.

- Temperature control : Lower temperatures (<50°C) reduce side reactions .

Data Presentation and Reproducibility

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound derivatives?

Methodological Answer:

- Dose-response curves : Fit data to Hill equations to calculate IC values.

- Error analysis : Report standard deviations (≥3 replicates) and use ANOVA for multi-group comparisons.

- Outlier exclusion : Apply Dixon’s Q-test with a 95% confidence interval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.